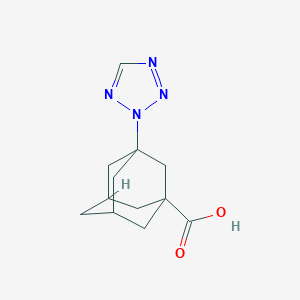

3-Tetrazol-2-yl-adamantane-1-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(tetrazol-2-yl)adamantane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4O2/c17-10(18)11-2-8-1-9(3-11)5-12(4-8,6-11)16-14-7-13-15-16/h7-9H,1-6H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBNIPLONHFFQIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3(CC1CC(C2)(C3)N4N=CN=N4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Spectroscopic Data of Adamantane Carboxylic Acids

This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for adamantane carboxylic acids. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights to facilitate the structural elucidation and characterization of these unique molecules. The rigid, highly symmetric, and lipophilic nature of the adamantane scaffold presents distinct spectroscopic signatures that are crucial for unambiguous identification and quality control.[1]

The Adamantane Cage: A Structural Prelude to Spectroscopic Interpretation

Adamantane, a tricyclic alkane with the formula C₁₀H₁₆, possesses a diamondoid structure, granting it exceptional thermal and chemical stability. When functionalized with a carboxylic acid group, as in adamantane-1-carboxylic acid, the resulting molecule combines the rigidity of the cage with the reactive and polar nature of the carboxyl group. This unique combination is leveraged in medicinal chemistry to create bulky, metabolically stable pharmacophores.[1] Understanding the spectroscopy of this core structure is fundamental to the development of novel therapeutics.

The high C₃ᵥ symmetry of the adamantane-1-carboxylic acid molecule dictates a surprisingly simple, yet informative, set of spectroscopic data. The following sections will deconstruct the NMR, IR, and MS data, explaining the causality behind the observed signals and providing a framework for their interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Cage

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of adamantane derivatives. The distinct electronic environments of the protons and carbons within the rigid cage give rise to characteristic chemical shifts.

¹H NMR Spectroscopy

The proton NMR spectrum of adamantane-1-carboxylic acid is characterized by three main groups of signals corresponding to the adamantyl protons, plus a distinct downfield signal from the carboxylic acid proton.

-

Carboxylic Acid Proton (-COOH): This proton is highly deshielded and appears as a broad singlet in the range of 10.0-12.0 ppm.[2][3] Its broadness is a result of hydrogen bonding and chemical exchange.

-

Adamantane Protons: Due to the molecule's symmetry, the 15 protons of the adamantane cage resolve into three distinct, often overlapping, signals.

-

The six protons on the methylene carbons adjacent to the methine groups (δ positions).

-

The six protons on the methylene carbons adjacent to the carboxyl-substituted carbon (β positions).

-

The three protons on the methine carbons (γ positions).

-

The rigid structure restricts conformational flexibility, leading to complex second-order coupling, although at high field strengths, these signals often appear as broad, unresolved multiplets.

Table 1: Typical ¹H NMR Chemical Shifts for Adamantane-1-Carboxylic Acid [2]

| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Integration |

| -COOH | ~11.6 | Broad Singlet | 1H |

| Adamantane CH (γ) | ~2.03 | Broad Singlet | 3H |

| Adamantane CH₂ (β) | ~1.91 | Broad Singlet | 6H |

| Adamantane CH₂ (δ) | ~1.72 | Broad Singlet | 6H |

| Solvent: CDCl₃ |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a clear carbon fingerprint of the adamantane carboxylic acid structure. The symmetry of adamantane-1-carboxylic acid results in four signals for the cage carbons and one for the carboxyl carbon.

-

Carbonyl Carbon (-COOH): This carbon is significantly deshielded and appears in the 180-185 ppm region, which is characteristic for carboxylic acids.[3]

-

Adamantane Carbons:

-

Cα: The quaternary carbon directly attached to the carboxylic acid group.

-

Cβ: The three equivalent methine carbons.

-

Cγ: The six equivalent methylene carbons adjacent to the methine groups.

-

Cδ: The three equivalent methylene carbons at the "back" of the cage.

-

The influence of substituents on the chemical shifts of the γ- and δ-carbon atoms is primarily a "through-the-bonds" inductive effect, a key feature in the analysis of adamantane derivatives.[4]

Table 2: Typical ¹³C NMR Chemical Shifts for Adamantane-1-Carboxylic Acid [5][6]

| Carbon Assignment | Chemical Shift (ppm) |

| -COOH | ~183.1 |

| Cα (Quaternary) | ~40.9 |

| Cβ (Methine) | ~38.6 |

| Cγ (Methylene) | ~36.2 |

| Cδ (Methylene) | ~28.0 |

| Solvent: CCl₄ or CDCl₃ |

Experimental Protocol: NMR Sample Preparation and Acquisition

A self-validating protocol ensures reproducibility and accuracy.

-

Sample Preparation: Accurately weigh 10-20 mg of the adamantane carboxylic acid sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Ensure complete dissolution.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as the internal standard for referencing the chemical shifts to 0.00 ppm.

-

Instrument Setup: Place the NMR tube in the spectrometer. Ensure the instrument is properly tuned and shimmed to achieve optimal magnetic field homogeneity, which is critical for resolving the broad adamantane signals.

-

¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A longer acquisition time and a greater number of scans are typically required due to the lower natural abundance of ¹³C and its longer relaxation times.

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H spectrum and pick the peaks in both spectra.

Diagram 1: NMR Assignment Logic for Adamantane-1-Carboxylic Acid

Caption: Symmetrical carbon environments in adamantane-1-carboxylic acid.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an excellent technique for confirming the presence of the carboxylic acid functional group. The spectra of adamantane carboxylic acids are dominated by the characteristic vibrations of the -COOH group, superimposed on the C-H vibrations of the adamantane cage.[7]

The key diagnostic bands are:

-

O-H Stretch: A very broad and strong absorption band from 2500 to 3300 cm⁻¹, centered around 3000 cm⁻¹.[8] This broadness is a definitive feature of the hydrogen-bonded dimer that carboxylic acids typically form in the solid state.[8][9]

-

C=O Stretch: A very strong and sharp absorption between 1690 and 1760 cm⁻¹.[8] For adamantane-1-carboxylic acid, this band is typically observed around 1700 cm⁻¹.

-

C-O Stretch & O-H Bend: These vibrations are coupled and appear in the fingerprint region. A C-O stretching band can be found between 1210-1320 cm⁻¹, and an O-H bending band is located near 910-950 cm⁻¹.[8]

Table 3: Characteristic IR Absorption Bands for Adamantane-1-Carboxylic Acid [7][10][11]

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (H-bonded) | 2500 - 3300 | Strong, Very Broad |

| C-H Stretch (Adamantane) | 2850 - 2950 | Strong, Sharp |

| C=O Stretch | ~1700 | Very Strong, Sharp |

| C-O Stretch / O-H Bend | 1200 - 1300 | Medium-Strong |

| O-H Bend (out-of-plane) | ~930 | Medium, Broad |

Mass Spectrometry (MS): Fragmentation and Molecular Weight

Mass spectrometry provides crucial information about the molecular weight and the stability of the adamantane cage. Under electron ionization (EI), adamantane-1-carboxylic acid undergoes characteristic fragmentation.

-

Molecular Ion (M⁺): The molecular ion peak is observed at m/z 180, corresponding to the molecular weight of C₁₁H₁₆O₂.[5][12]

-

Base Peak: The most prominent feature in the EI mass spectrum is the base peak at m/z 135 . This corresponds to the adamantyl cation [C₁₀H₁₅]⁺, formed by the loss of the carboxyl group (-COOH, 45 Da). The exceptional stability of this tertiary carbocation is the driving force for this fragmentation, making it a definitive diagnostic peak for 1-substituted adamantanes.

-

Other Fragments: Other significant fragments arise from the further breakdown of the adamantane cage, though they are typically of much lower intensity than the adamantyl cation.

Table 4: Major Fragments in the EI Mass Spectrum of Adamantane-1-Carboxylic Acid [5][12]

| m/z | Proposed Fragment | Relative Intensity |

| 180 | [M]⁺ (Molecular Ion) | Low |

| 135 | [M - COOH]⁺ (Adamantyl Cation) | 100% (Base Peak) |

| 93 | [C₇H₉]⁺ | High |

| 79 | [C₆H₇]⁺ | High |

Diagram 2: Primary Fragmentation Pathway in EI-MS

Caption: Dominant EI-MS fragmentation of adamantane-1-carboxylic acid.

Case Study: Adamantane-1,3-dicarboxylic Acid

The introduction of a second carboxyl group at a bridgehead position, as in adamantane-1,3-dicarboxylic acid, maintains the high symmetry of the molecule. The spectroscopic data reflects this change predictably:

-

NMR: The number of signals in both ¹H and ¹³C NMR spectra remains simple due to the preserved symmetry. The integration in the ¹H spectrum and the chemical shifts of carbons alpha to the new carboxyl group will change accordingly.

-

IR: The characteristic O-H and C=O stretching bands will remain the dominant features.

-

MS: The molecular ion peak will shift to m/z 224. The fragmentation will be more complex, but the loss of one carboxyl group to form a fragment at m/z 179 ([M-COOH]⁺) is expected to be a major pathway.

The synthesis of this derivative can be achieved via a one-pot method from adamantane-1-carboxylic acid, demonstrating the chemical robustness of the cage.[13]

Conclusion

The spectroscopic analysis of adamantane carboxylic acids is a logical process guided by the unique and rigid structure of the adamantane cage. In ¹H and ¹³C NMR, the high symmetry leads to a limited number of broad, characteristic signals. IR spectroscopy provides definitive confirmation of the carboxylic acid functional group through its intense O-H and C=O stretching absorptions. Finally, mass spectrometry is characterized by a dominant base peak at m/z 135, corresponding to the exceptionally stable adamantyl cation. A thorough understanding of these spectroscopic fingerprints is indispensable for any scientist working on the synthesis, development, or analysis of adamantane-based compounds.

References

-

NIST. Adamantane-1-carboxylic acid - IR Spectrum. NIST Chemistry WebBook, SRD 69. [Link]

-

PubChem. 1-Adamantanecarboxylic acid | C11H16O2 | CID 13235. National Center for Biotechnology Information. [Link]

-

NIST. Adamantane-1-carboxylic acid - Mass spectrum (electron ionization). NIST Chemistry WebBook, SRD 69. [Link]

-

NIST. Adamantane-1-carboxylic acid - Gas Phase Spectrum. NIST Chemistry WebBook, SRD 69. [Link]

-

NIST. Adamantane-1-carboxylic acid - Condensed Phase Spectrum. NIST Chemistry WebBook, SRD 69. [Link]

- Ivleva, E. A., et al. Synthesis of Substituted Bridged Carboxylic Acids of the Adamantane Series. Russian Journal of Organic Chemistry.

- Peeters, H. L., et al. 13C NMR spectra of adamantane derivatives. Organic Magnetic Resonance, vol. 9, no. 11, 1977, pp. 644-647.

-

SpectraBase. 1-Adamantanecarboxylic acid, cyclopentyl ester - Optional[13C NMR] - Chemical Shifts. [Link]

-

SpectraBase. 1-Adamantanecarboxylic acid - Optional[13C NMR] - Chemical Shifts. [Link]

-

University of Calgary. IR: carboxylic acids. [Link]

-

Canadian Journal of Chemistry. The crystal and molecular structures of adamantanecarboxylic acid at 173 and 280 K. [Link]

-

ResearchGate. 1,3-Adamantanedicarboxylic Acid and 1,3-Adamantanediacetic Acid. [Link]

-

Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 1-Adamantanecarboxylic acid(828-51-3) 1H NMR spectrum [chemicalbook.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. kbfi.ee [kbfi.ee]

- 5. 1-Adamantanecarboxylic acid(828-51-3) 13C NMR spectrum [chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

- 7. Adamantane-1-carboxylic acid [webbook.nist.gov]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. researchgate.net [researchgate.net]

- 10. Adamantane-1-carboxylic acid [webbook.nist.gov]

- 11. 1-Adamantanecarboxylic acid(828-51-3) IR Spectrum [chemicalbook.com]

- 12. Adamantane-1-carboxylic acid [webbook.nist.gov]

- 13. Free Article [chemicalbook.com]

Discovery and synthetic routes for functionalized adamantane compounds.

An In-depth Technical Guide to the Discovery and Synthetic Routes of Functionalized Adamantane Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adamantane, the simplest diamondoid, possesses a unique combination of properties including a rigid, strain-free, and highly symmetrical cage-like structure, along with significant lipophilicity and thermal stability.[1][2] These attributes have propelled adamantane and its functionalized derivatives to the forefront of various scientific disciplines, most notably in medicinal chemistry and materials science.[3][4] This technical guide provides a comprehensive overview of the discovery of adamantane, delves into its seminal synthetic routes, and offers an in-depth exploration of modern functionalization strategies. Furthermore, it elucidates the critical role of the adamantane scaffold in drug design, highlighting its function as a versatile pharmacophore and a modulator of pharmacokinetic properties. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the design and synthesis of novel adamantane-based molecules with tailored functionalities.

The Dawn of Diamondoid Chemistry: The Discovery of Adamantane

The journey of adamantane began in 1933 when it was first discovered and isolated from petroleum fractions by Czech chemists Stanislav Landa and his colleagues.[5][6] The name "adamantane" is derived from the Greek word "adamantinos," meaning "relating to steel or diamond," a nod to the identical spatial arrangement of its carbon atoms to that of the diamond crystal lattice.[1] Initially, adamantane was a scientific curiosity, obtainable only in minuscule quantities from crude oil, which hampered further investigation into its chemical properties and potential applications.[1][7]

The structural elucidation of adamantane revealed a perfectly symmetrical, strain-free molecule with the formula C₁₀H₁₆, comprising three fused cyclohexane rings in a chair conformation.[1][8] This unique three-dimensional structure is the foundation of its remarkable physical and chemical properties.

Foundational Synthetic Pathways to the Adamantane Core

The limited availability of adamantane from natural sources spurred the development of synthetic routes. While the first laboratory synthesis was achieved by Vladimir Prelog in 1941, it was a multi-step and low-yielding process.[9] A significant breakthrough came in 1957 with the development of a more practical and efficient method by Paul von Ragué Schleyer.[10]

The Schleyer Synthesis: A Paradigm Shift in Adamantane Availability

The Schleyer synthesis revolutionized adamantane chemistry by providing a scalable and accessible route to this unique hydrocarbon.[7] The process involves the Lewis acid-catalyzed rearrangement of an inexpensive and readily available starting material, dicyclopentadiene.[11][12]

Experimental Protocol: The Schleyer Synthesis of Adamantane [11]

-

Hydrogenation of Dicyclopentadiene: Dicyclopentadiene is first hydrogenated to endo-tetrahydrodicyclopentadiene in the presence of a catalyst, typically platinum oxide. This step saturates the double bonds in the starting material.

-

Isomerization to Adamantane: The resulting endo-tetrahydrodicyclopentadiene is then subjected to a Lewis acid-catalyzed isomerization. Anhydrous aluminum chloride is commonly used as the catalyst. The reaction is heated, promoting a complex series of rearrangements that ultimately lead to the thermodynamically most stable C₁₀H₁₆ isomer, adamantane.[1][13]

-

Purification: The crude adamantane is then purified, often by sublimation or recrystallization, to yield a white crystalline solid with a characteristic camphor-like odor.[1]

The Schleyer synthesis, with subsequent improvements, has made adamantane a readily available and affordable chemical, paving the way for extensive research into its functionalization and applications.[1]

Caption: Reactivity sites for the functionalization of the adamantane core.

Adamantane in Drug Discovery: A Scaffold for Therapeutic Innovation

The unique physicochemical properties of the adamantane cage have made it a privileged scaffold in medicinal chemistry. [3][14]Its incorporation into drug molecules can significantly influence their biological activity, pharmacokinetic profiles, and overall therapeutic efficacy.

The Adamantane Moiety as a Pharmacophore

In many adamantane-containing drugs, the cage itself acts as a key pharmacophore, directly interacting with the biological target. [15]The rigid and three-dimensional nature of adamantane allows for the precise positioning of substituents to optimize binding interactions with receptors or enzyme active sites. [3] Key Therapeutic Applications of Adamantane Derivatives:

| Drug | Therapeutic Class | Mechanism of Action (Simplified) |

| Amantadine | Antiviral, Anti-Parkinsonian | Blocks the M2 proton channel of the influenza A virus; also has dopaminergic effects. [16][17] |

| Memantine | Anti-Alzheimer's | A non-competitive NMDA receptor antagonist that modulates glutamatergic neurotransmission. [17][18] |

| Rimantadine | Antiviral | A structural analog of amantadine with activity against influenza A. [16] |

| Saxagliptin | Antidiabetic | A dipeptidyl peptidase-4 (DPP-4) inhibitor. [10] |

| Vildagliptin | Antidiabetic | Another DPP-4 inhibitor for the treatment of type 2 diabetes. [10] |

Modulating ADME Properties with Adamantane

The introduction of an adamantyl group can significantly alter the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. [14]

-

Lipophilicity and CNS Penetration: Adamantane is highly lipophilic, which can enhance a drug's ability to cross the blood-brain barrier and access targets within the central nervous system (CNS). [3][18]* Metabolic Stability: The rigid adamantane cage can shield adjacent functional groups from metabolic enzymes, thereby increasing the drug's half-life and metabolic stability. [3] Experimental Protocol: Synthesis of Amantadine Hydrochloride [19] A modern and efficient synthesis of amantadine hydrochloride can be achieved from 1-bromoadamantane.

-

Formylation: 1-Bromoadamantane is reacted with formamide to produce N-(1-adamantyl)-formamide. This step introduces the nitrogen atom required for the final amine.

-

Hydrolysis: The resulting formamide is then hydrolyzed using an aqueous solution of hydrochloric acid. This step removes the formyl group and forms the hydrochloride salt of 1-aminoadamantane (amantadine hydrochloride).

-

Purification: The final product is purified by recrystallization to yield amantadine hydrochloride.

Experimental Protocol: Synthesis of Memantine Hydrochloride [20] A common route to memantine hydrochloride involves the direct amination of a dimethyladamantane precursor.

-

Bromination: 1,3-Dimethyladamantane is first brominated to yield 1-bromo-3,5-dimethyladamantane.

-

Amination: The brominated intermediate is then directly aminated using reagents such as thiourea, followed by hydrolysis. [20]3. Salt Formation and Purification: The resulting memantine free base is converted to the hydrochloride salt and purified.

Adamantane as a Bioisostere

In drug design, the adamantane group can be used as a bioisosteric replacement for other lipophilic groups, such as phenyl rings. [3][21]This strategy can help to "escape the flatland" of traditional drug discovery, which is often dominated by aromatic structures, by introducing a three-dimensional element. [3]Replacing a phenyl group with an adamantane moiety can improve metabolic stability and alter the compound's interaction with its target. [22][23]

Caption: The multifaceted role of adamantane in modern drug design.

Adamantane in Materials Science: Building Blocks for High-Performance Polymers

The unique structural features of adamantane also make it a valuable building block in materials science, particularly in the development of high-performance polymers. [4][24]The incorporation of the rigid and bulky adamantane moiety into polymer backbones or as pendant groups can lead to materials with enhanced properties. [8] Impact of Adamantane on Polymer Properties:

-

Thermal Stability: The high thermal stability of the adamantane cage contributes to polymers with higher decomposition temperatures. * Glass Transition Temperature (Tg): The rigidity of the adamantane unit restricts chain mobility, leading to a significant increase in the glass transition temperature of the resulting polymers. [8][24]* Mechanical Strength: The incorporation of adamantane can improve the stiffness and mechanical strength of polymers. * Solubility: The bulky nature of adamantane can disrupt polymer chain packing, which can, in some cases, improve the solubility of otherwise intractable polymers. [8] Adamantane-containing polymers have found applications in areas such as high-temperature plastics, optical materials, and protective coatings.

Conclusion

From its initial discovery as a trace component in petroleum to its current status as a versatile building block in medicinal chemistry and materials science, adamantane has carved a unique niche in the world of organic chemistry. The development of efficient synthetic routes, particularly the Schleyer synthesis, has been instrumental in unlocking its potential. Modern C-H functionalization techniques are further expanding the horizons of adamantane chemistry, enabling the creation of novel derivatives with precisely tailored properties. For researchers in drug development, the adamantane scaffold offers a powerful tool to design new therapeutics with enhanced efficacy, improved pharmacokinetic profiles, and novel mechanisms of action. As our understanding of the structure-property relationships of adamantane derivatives continues to grow, so too will the scope of their applications in addressing pressing challenges in medicine and materials science.

References

-

Wikipedia. Adamantane. [Link]

-

ConnectSci. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery. Aust J Chem, 77(8), CH24075. [Link]

-

Wanka, L., Iqbal, J., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604. [Link]

- Lamoureux, G., & Artavia, G. (2010). Use of the Adamantane Structure in Medicinal Chemistry. Current Medicinal Chemistry, 17(26), 2967-2978.

-

Martin, D. B., & Feceu, A. (2020). Direct radical functionalization methods to access substituted adamantanes and diamondoids. Beilstein Journal of Organic Chemistry, 16, 1238–1253. [Link]

-

Yang, H.-B., Feceu, A., & Martin, D. B. C. (2019). Catalyst-Controlled C–H Functionalization of Adamantanes using Selective H-Atom Transfer. ChemRxiv. [Link]

-

Yang, H.-B., Feceu, A., & Martin, D. B. C. (2019). Catalyst-Controlled C–H Functionalization of Adamantanes Using Selective H-Atom Transfer. ACS Catalysis, 9(6), 5391–5396. [Link]

-

Recent advances in adamantane-linked heterocycles: synthesis and biological activity. (2025). Molecular Diversity. [Link]

-

Darányi, E., & Pápai, I. (2018). Directed C–H Functionalization of the Adamantane Framework. Synlett, 29(19), 2496–2507. [Link]

-

Yang, H.-B., Feceu, A., & Martin, D. B. C. (2019). Catalyst-Controlled C–H Functionalization of Adamantanes using Selective H-Atom Transfer. ChemRxiv. [Link]

-

Yang, H.-B., Feceu, A., & Martin, D. (2019). Catalyst-Controlled C–H Functionalization of Adamantanes using Selective H-Atom Transfer. ChemRxiv. [Link]

-

Spilovska, K., Zidkova, J., & Korabecny, J. (2016). Adamantane - A Lead Structure for Drugs in Clinical Practice. Current Medicinal Chemistry, 23(26), 2941–2967. [Link]

- Bingham, R. C., & Schleyer, P. v. R. (1971). Recent developments in the chemistry of adamantane and related polycyclic hydrocarbons. Fortschritte der Chemischen Forschung, 18, 1–102.

-

Schleyer, P. v. R., Donaldson, M. M., Nicholas, R. D., & Cupas, C. (1962). Adamantane. Organic Syntheses, 42, 8. [Link]

-

Wanka, L., Iqbal, J., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604. [Link]

-

Milliken Chemical. (2026). Exploring the Synthesis Routes of Adamantane: A Foundation for Pharmaceutical Innovation. [Link]

- Bingham, R. C., & Schleyer, P. v. R. (1971). Recent developments in the chemistry of adamantane and related polycyclic hydrocarbons. Fortschritte der Chemischen Forschung, 18, 1–102.

- Stankiewicz, M., Spelbos, L. I., & de Groot, R. (2019). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. Journal of Chemical Health Risks, 9(4), 283-294.

-

Yang, H.-B., Feceu, A., & Martin, D. B. C. (2019). Catalyst-Controlled C–H Functionalization of Adamantanes using Selective H-Atom Transfer. ChemRxiv. [Link]

-

Georgiev, A., & Kaloyanova, S. (2023). Adamantane-containing drug delivery systems. Pharmacia, 70(4), 1017–1024. [Link]

- Singh, R., Kumar, A., & Singh, R. (2021). A Comprehensive Review on Selective Catalytic Methods for Functionalization of Adamantane Scaffolds. ChemistrySelect, 6(32), 8235-8258.

-

Milliken Chemical. (2026). Enhancing Polymer Performance with Adamantane: A Material Scientist's Guide. [Link]

- Aliyev, R. K., et al. (2020). Synthesis of adamantane by the isomerization of tetrahydrodicyclopentadiene. Petroleum and Coal, 62(3), 856-861.

-

Burmistrov, V., et al. (2017). Bioisosteric substitution of adamantane with bicyclic lipophilic groups improves water solubility of human soluble epoxide hydrolase inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(15), 3448-3451. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Innovations in Adamantane Chemistry: The Role of 1-Bromoadamantane. [Link]

-

Wichterle, I., & Mansoori, G. A. (2024). History of the Discovery of Adamantane (The First Diamondoid Molecule). Materials Open, 2, 2430001. [Link]

-

Fort, R. C., & Schleyer, P. v. R. (1964). Preparation of adamantane: An introductory organic experiment. Journal of Chemical Education, 41(7), 381. [Link]

-

Slepenkin, A. V., & Finogenova, T. V. (2021). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. Microorganisms, 9(10), 2154. [Link]

-

Mathias, L. J., et al. (1996). Adamantane-Containing Polymers. The Aquila Digital Community. [Link]

-

Mathias, L. J., et al. (1996). Adamantane-Containing Polymers. In Step-Growth Polymers for High-Performance Materials (pp. 197-207). American Chemical Society. [Link]

-

American Chemical Society. (2009). Adamantane. [Link]

-

Wichterle, I., & Mansoori, G. A. (2024). History of the Discovery of Adamantane (The First Diamondoid Molecule). Materials Open, 2, 2430001. [Link]

- Patsnap. (n.d.). Method of synthesizing amantadine hydrochloride.

-

Ashton, T. D., et al. (2020). Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials. Journal of Medicinal Chemistry, 63(15), 8232–8250. [Link]

-

Wikipedia. NMDA receptor. [Link]

- Khardin, A. P., & Radchenko, S. S. (1982). Polymeric Derivatives of Adamantane. Russian Chemical Reviews, 51(3), 272-287.

-

The Chemistry Corner. (2023, November 8). A New Bioisostere of Adamantane. YouTube. [Link]

- Tran, P. H., et al. (2019). An Improved Synthesis of Memantine Hydrochloride: Anti-Alzheimer's Drug. Letters in Organic Chemistry, 16(11), 874-878.

-

Tran, P. H., et al. (2022). Simple and Economical Process for Producing Amantadine Hydrochloride. ACS Omega, 7(5), 4652-4658. [Link]

-

Duong, V. B., et al. (2022). synthesis of memantine hydrochloride by direct aminoation of 1-bromo-3,5-dimethyladamantane. Journal of Military Pharmaco - Medicine, (9), 140-145. [Link]

-

SpiroChem. (n.d.). Bioisosteric Replacement Strategies. [Link]

Sources

- 1. Adamantane - Wikipedia [en.wikipedia.org]

- 2. Recent developments in the chemistry of adamantane and related polycyclic hydrocarbons | Semantic Scholar [semanticscholar.org]

- 3. connectsci.au [connectsci.au]

- 4. nbinno.com [nbinno.com]

- 5. worldscientific.com [worldscientific.com]

- 6. worldscientific.com [worldscientific.com]

- 7. nbinno.com [nbinno.com]

- 8. "Adamantane-Containing Polymers" by Lon J. Mathias, Jennifer J. Jensen et al. [aquila.usm.edu]

- 9. acs.org [acs.org]

- 10. scispace.com [scispace.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Adamantane - A Lead Structure for Drugs in Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. jchr.org [jchr.org]

- 17. NMDA receptor - Wikipedia [en.wikipedia.org]

- 18. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Simple and Economical Process for Producing Amantadine Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. Bioisosteric substitution of adamantane with bicyclic lipophilic groups improves water solubility of human soluble epoxide hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Bioisosteric Replacement Strategies | SpiroChem [spirochem.com]

- 24. pubs.acs.org [pubs.acs.org]

Unlocking the Therapeutic Potential of Tetrazole Compounds: A Technical Guide to Elucidating Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrazole ring, a unique five-membered heterocycle containing four nitrogen atoms, is a privileged scaffold in modern medicinal chemistry. Its ability to act as a bioisostere of the carboxylic acid group, coupled with enhanced metabolic stability and favorable physicochemical properties, has led to its incorporation into a wide array of clinically successful drugs.[1][2][3][4][5] Understanding the precise mechanism of action (MoA) of these compounds is paramount for rational drug design, lead optimization, and successful clinical translation. This in-depth technical guide provides a comprehensive framework for researchers to investigate the MoA of novel tetrazole-containing compounds. We will delve into the common mechanistic roles of the tetrazole moiety, detail robust experimental strategies for target identification and validation, and provide step-by-step protocols for key biophysical and cellular assays.

The Tetrazole Moiety: More Than a Simple Bioisostere

The prevalence of the tetrazole group in pharmaceuticals stems primarily from its role as a bioisosteric replacement for the carboxylic acid functionality.[1][3][6] With a similar pKa to carboxylic acids, the tetrazole ring can engage in comparable ionic and hydrogen bonding interactions with biological targets.[1][7] However, its influence extends beyond simple mimicry. The tetrazole's unique electronic distribution and ability to form multiple hydrogen bonds can lead to enhanced binding affinity and improved pharmacokinetic profiles.[8] Furthermore, the metabolic stability of the tetrazole ring often translates to a longer half-life and reduced side effects compared to its carboxylate counterparts.[3]

Beyond bioisosterism, the tetrazole moiety can be integral to the pharmacophore, directly participating in key interactions that drive the compound's mechanism of action. This can involve:

-

Direct Target Engagement: The tetrazole ring itself can form critical hydrogen bonds or other non-covalent interactions with the active site of an enzyme or the binding pocket of a receptor.

-

Modulation of Physicochemical Properties: The inclusion of a tetrazole can alter a molecule's lipophilicity, solubility, and membrane permeability, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) profile and ultimately its ability to reach the target site.

-

Conformational Constraint: The rigid, planar structure of the tetrazole ring can lock a molecule into a specific conformation that is optimal for binding to its target.

Deconvoluting the Mechanism of Action: A Multi-pronged Approach

Elucidating the MoA of a novel tetrazole-containing compound requires a systematic and multi-faceted experimental strategy.[9] This typically involves a tiered approach, starting with broad, unbiased screening methods to identify potential targets, followed by more focused biochemical and cellular assays to validate these targets and dissect the downstream signaling pathways.

A logical workflow for MoA studies is depicted below:

Figure 2: Simplified schematic of the Renin-Angiotensin-Aldosterone System and the inhibitory action of Losartan.

Celecoxib: Selective COX-2 Inhibition

Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation. [10]It functions as a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme. [11][12][13]Both COX-1 and COX-2 are involved in the synthesis of prostaglandins, which are key mediators of inflammation and pain. [10]However, COX-1 also plays a role in protecting the stomach lining. By selectively inhibiting COX-2, celecoxib reduces inflammation and pain with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs. [13]The sulfonamide group of celecoxib, not a tetrazole, is key to its selectivity, but the overall molecular scaffold contributes to its binding. While celecoxib itself does not contain a tetrazole, many compounds in development for similar targets do, and the principles of its mechanism are relevant.

The mechanism of celecoxib involves the arachidonic acid pathway:

Figure 3: The role of Celecoxib in the selective inhibition of COX-2 in the arachidonic acid pathway.

Pazopanib: Multi-Targeted Tyrosine Kinase Inhibition

Pazopanib is an anti-cancer agent that functions as a multi-targeted tyrosine kinase inhibitor. [14][15]It primarily targets vascular endothelial growth factor receptors (VEGFR-1, -2, and -3), platelet-derived growth factor receptors (PDGFR-α and -β), and c-kit. [16][17]By inhibiting these receptors, pazopanib blocks the signaling pathways that drive angiogenesis (the formation of new blood vessels) and tumor growth. [14][18]This dual action of inhibiting both tumor cell proliferation and the blood supply that feeds the tumor makes it an effective anti-cancer drug.

Key Experimental Protocols for MoA Elucidation

The following sections provide detailed, step-by-step protocols for three powerful techniques to investigate the mechanism of action of tetrazole-containing compounds.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a biophysical method used to assess the binding of a compound to its target protein in a cellular environment. [19][20]The principle is based on the ligand-induced thermal stabilization of the target protein. [19] Experimental Protocol:

-

Cell Culture and Treatment:

-

Culture the cells of interest to approximately 80% confluency.

-

Treat the cells with the tetrazole compound at various concentrations or a vehicle control (e.g., DMSO) for a predetermined time.

-

-

Heat Shock:

-

Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

-

Aliquot the cell suspension into PCR tubes.

-

Heat the samples to a range of temperatures (e.g., 40-70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling to 4°C for 3 minutes. [19]

-

-

Cell Lysis and Protein Extraction:

-

Lyse the cells by freeze-thaw cycles or using a lysis buffer.

-

Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C). [21]

-

-

Protein Quantification and Analysis:

-

Collect the supernatant containing the soluble proteins.

-

Analyze the amount of the target protein remaining in the soluble fraction by Western blotting, ELISA, or mass spectrometry.

-

-

Data Analysis:

-

Plot the amount of soluble target protein as a function of temperature for both the vehicle- and compound-treated samples.

-

A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

-

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions. [22][23][24][25][26]It provides quantitative information on binding affinity, association rates (k_on), and dissociation rates (k_off).

Experimental Protocol:

-

Sensor Chip Preparation and Ligand Immobilization:

-

Select a suitable sensor chip (e.g., CM5).

-

Activate the carboxymethylated dextran surface of the sensor chip using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Immobilize the purified target protein (ligand) onto the activated sensor surface via amine coupling.

-

Deactivate any remaining active esters with ethanolamine.

-

-

Analyte Binding Analysis:

-

Prepare a series of dilutions of the tetrazole compound (analyte) in a suitable running buffer.

-

Inject the analyte solutions over the sensor surface at a constant flow rate.

-

Monitor the change in the refractive index, which is proportional to the amount of analyte bound to the immobilized ligand, in real-time. This generates a sensorgram. [24]

-

-

Data Acquisition and Analysis:

-

The sensorgram will show an association phase during analyte injection and a dissociation phase when the injection is stopped.

-

Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (k_on, k_off) and the equilibrium dissociation constant (K_D).

-

Data Presentation:

| Compound | Target Protein | k_on (M⁻¹s⁻¹) | k_off (s⁻¹) | K_D (nM) |

| Tetrazole-X | Enzyme-Y | 1.5 x 10⁵ | 3.0 x 10⁻⁴ | 2.0 |

| Tetrazole-Z | Receptor-A | 2.2 x 10⁶ | 1.1 x 10⁻³ | 0.5 |

Kinobeads Competition Binding Assay for Kinase Profiling

For tetrazole compounds that may target kinases, the kinobeads assay is a powerful chemical proteomics tool for identifying and profiling these interactions in a competitive manner. [27][28][29] Experimental Protocol:

-

Cell Lysate Preparation:

-

Prepare a cell lysate from the cell line or tissue of interest under native conditions to preserve kinase activity.

-

-

Competition Binding:

-

Incubate the cell lysate with a range of concentrations of the tetrazole compound or a DMSO control.

-

Add the kinobeads, which are sepharose beads derivatized with a mixture of broad-spectrum kinase inhibitors, to the lysate. [30]

-

-

Affinity Enrichment and On-Bead Digestion:

-

The kinases in the lysate that are not inhibited by the test compound will bind to the kinobeads.

-

Wash the beads to remove non-specifically bound proteins.

-

Perform on-bead digestion of the captured proteins with trypsin.

-

-

LC-MS/MS Analysis and Data Interpretation:

-

Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Quantify the abundance of each identified kinase in the compound-treated samples relative to the DMSO control.

-

A dose-dependent decrease in the amount of a specific kinase pulled down by the kinobeads indicates that the tetrazole compound is binding to and inhibiting that kinase.

-

Conclusion

The systematic investigation of the mechanism of action of tetrazole-containing compounds is a critical component of modern drug discovery. By employing a combination of unbiased screening approaches and robust biophysical and cellular validation assays, researchers can gain a deep understanding of how these versatile molecules exert their therapeutic effects. The protocols and strategies outlined in this guide provide a solid foundation for scientists to unlock the full potential of tetrazole chemistry in the development of novel and effective medicines.

References

- Celecoxib - StatPearls - NCBI Bookshelf. (n.d.).

- Celebrex (Celecoxib) Pharmacology - News-Medical.Net. (n.d.).

- Pazopanib: Indications, Adverse Effects, Contraindications and Dosage - Urology Textbook. (n.d.).

- The anti-tumour drug Pazopanib: Uses, Mechanism of action and Side effects. (n.d.).

- Pazopanib - Wikipedia. (n.d.).

- Celecoxib - Wikipedia. (n.d.).

- Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - NIH. (2025, December 8).

- Angiotensin II Receptor Blockers (ARB) - StatPearls - NCBI Bookshelf - NIH. (2025, May 5).

- Pazopanib: a promising new agent in the treatment of soft tissue sarcomas - PubMed. (n.d.).

- What is the mechanism of Losartan Potassium? - Patsnap Synapse. (2024, July 17).

- Angiotensin Receptor Blockers (ARBs) - CV Pharmacology. (n.d.).

- 5-substituted tetrazoles as bioisosteres of carboxylic acids. Bioisosterism and mechanistic studies on glutathione reductase inhibitors as antimalarials - PubMed. (n.d.).

- Celecoxib Pathway, Pharmacodynamics - ClinPGx. (n.d.).

- Experimental Pharmacology: Techniques & Examples - StudySmarter. (2024, September 5).

- Angiotensin II receptor blocker - Wikipedia. (n.d.).

- Losartan - Wikipedia. (n.d.).

- Losartan - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall. (n.d.).

- What is the mechanism of Pazopanib Hydrochloride? - Patsnap Synapse. (2024, July 17).

- Angiotensin receptor blockers (ARBs) - Heart Matters magazine - BHF. (n.d.).

- What is the mechanism of Celecoxib? - Patsnap Synapse. (2024, July 17).

- Losartan (oral route) - Side effects & dosage - Mayo Clinic. (2025, November 1).

- Angiotensin II receptor blockers - PMC - PubMed Central. (n.d.).

- What is the mechanism of action of losartan (angiotensin II receptor antagonist)? - Dr.Oracle. (2025, April 22).

- Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - Frontiers. (n.d.).

- How does SPR work in Drug Discovery? - deNOVO Biolabs. (2025, June 11).

- Surface Plasmon Resonance (SPR) Assay - Charles River Laboratories. (n.d.).

- Editorial: Methods in experimental pharmacology 2023 - PMC - NIH. (n.d.).

- The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies - Annual Reviews. (2015, November 9).

- Mechanism of action of tetrazole‐derived anticancer agents - ResearchGate. (n.d.).

- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. (2016, July 1).

- A beginner's guide to surface plasmon resonance | The Biochemist - Portland Press. (2023, February 13).

- Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs. (n.d.).

- Bioisosteres in Drug Discovery: Focus on Tetrazole - ResearchGate. (2025, August 6).

- Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart. (n.d.).

- Editorial: Methods and application in experimental pharmacology and drug discovery: 2021 - PMC - NIH. (n.d.).

- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed Central. (n.d.).

- Thermal shift assay - Wikipedia. (n.d.).

- Full article: Bioisosteres in Drug Discovery: Focus on Tetrazole - Taylor & Francis Online. (n.d.).

- Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025, March 24).

- The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PubMed Central. (n.d.).

- Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC. (n.d.).

- How Proof of Mechanism Studies Can Advance Clinical Drug Development. (n.d.).

- Cellular Thermal Shift Assay (CETSA) - News-Medical.Net. (2020, December 2).

- Various Applications of Functionalized Tetrazoles in Medicinal and Materials Chemistry | Building Blocks | Blog | Life Chemicals. (2024, January 17).

- Optimized chemical proteomics assay for kinase inhibitor profiling. - Semantic Scholar. (n.d.).

- Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute. (2022, July 19).

- Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors - PMC. (2023, October 30).

- Experimental Methods for Identifying Drug-Drug Interactions - Creative Bioarray. (n.d.).

- Tetrazoles via Multicomponent Reactions | Chemical Reviews - ACS Publications. (n.d.).

- Characterization of binding, depletion and competition properties of... - ResearchGate. (n.d.).

Sources

- 1. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]

- 3. tandfonline.com [tandfonline.com]

- 4. lifechemicals.com [lifechemicals.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 5-substituted tetrazoles as bioisosteres of carboxylic acids. Bioisosterism and mechanistic studies on glutathione reductase inhibitors as antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. drughunter.com [drughunter.com]

- 8. researchgate.net [researchgate.net]

- 9. biopharmaservices.com [biopharmaservices.com]

- 10. news-medical.net [news-medical.net]

- 11. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Celecoxib - Wikipedia [en.wikipedia.org]

- 13. What is the mechanism of Celecoxib? [synapse.patsnap.com]

- 14. urology-textbook.com [urology-textbook.com]

- 15. Pazopanib - Wikipedia [en.wikipedia.org]

- 16. The anti-tumour drug Pazopanib: Uses, Mechanism of action and Side effects_Chemicalbook [chemicalbook.com]

- 17. Pazopanib: a promising new agent in the treatment of soft tissue sarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. What is the mechanism of Pazopanib Hydrochloride? [synapse.patsnap.com]

- 19. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. news-medical.net [news-medical.net]

- 21. Thermal shift assay - Wikipedia [en.wikipedia.org]

- 22. denovobiolabs.com [denovobiolabs.com]

- 23. criver.com [criver.com]

- 24. portlandpress.com [portlandpress.com]

- 25. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 26. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 27. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]

- 29. researchgate.net [researchgate.net]

- 30. Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: The Adamantane Scaffold in Modern Medicinal Chemistry

Introduction: The "Diamondoid" Bullet in Drug Design

First isolated from crude oil in 1933, adamantane (tricyclo[3.3.1.1³,⁷]decane) is the smallest member of the diamondoid family, possessing a perfectly symmetrical and rigid cage-like structure.[1] This unique three-dimensional architecture is not merely a chemical curiosity; it is a powerful tool in medicinal chemistry. The adamantane moiety's distinct physicochemical properties—namely its pronounced lipophilicity, metabolic stability, and rigid framework—make it an exemplary "pharmacophore" or a privileged scaffold for drug design.[2][3][4]

The journey of adamantane in medicine began in the 1960s with the discovery of amantadine's antiviral properties against Influenza A, marking the birth of adamantane's application in medicinal chemistry.[1][5][6] The rationale for incorporating this bulky, cage-like structure into drug candidates is multifaceted:

-

Enhanced Pharmacokinetics: The lipophilicity of the adamantyl group can significantly improve a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[7][8] Its ability to cross cellular membranes and the blood-brain barrier is particularly valuable for developing drugs targeting the central nervous system (CNS).[6][9]

-

Metabolic Stability: The rigid hydrocarbon cage can act as a shield, protecting adjacent functional groups from metabolic degradation, thereby increasing the drug's plasma half-life and overall stability.[4][9]

-

Precise Vectorial Arrangement: The adamantane scaffold provides a fixed, three-dimensional anchor, allowing for the precise positioning of pharmacophoric groups to optimize interactions with biological targets like enzyme active sites or receptor binding pockets.[5][9]

This guide provides an in-depth exploration of the key therapeutic areas where adamantane derivatives have made a significant impact, complete with detailed protocols for their evaluation.

Antiviral Applications: The Classic M2 Ion Channel Blockers

The first major therapeutic success for adamantane derivatives was in the treatment of influenza A.[1] This application provides a textbook example of how a small molecule can precisely disrupt a viral life cycle.

Causality of Action: Inhibiting Viral Uncoating

Adamantane antivirals, such as amantadine and its analogue rimantadine, function by targeting the M2 protein of the influenza A virus.[10][11] The M2 protein forms a proton-selective ion channel embedded in the viral envelope. This channel is critical for the virus's replication process. After the virus enters a host cell via an endosome, the M2 channel allows protons to flow from the endosome into the virion. This acidification is essential for dissociating the viral ribonucleoprotein (vRNP) complex and releasing the viral genome into the cytoplasm—a process known as uncoating.[11][12]

Amantadine and rimantadine act as specific blockers of this M2 ion channel, effectively plugging the pore.[10][13][14] By preventing proton influx, they inhibit the viral uncoating step, trapping the virus within the endosome and halting its replication cycle.[11][13] It is important to note that these drugs are only active against influenza A, as influenza B viruses lack the M2 ion channel.[10]

Caption: Mechanism of adamantane antivirals targeting the M2 proton channel.

Clinical Reality: The Challenge of Resistance

While historically significant, the clinical utility of amantadine and rimantadine has been severely diminished due to widespread resistance. This resistance primarily arises from single amino acid substitutions in the transmembrane domain of the M2 protein, with the S31N (serine to asparagine at position 31) mutation being the most prevalent.[12] This mutation alters the drug's binding site, rendering it ineffective.

Protocol 1: Plaque Reduction Assay for Antiviral Efficacy

This assay is the gold standard for quantifying a virus's infectivity and determining the efficacy of an antiviral compound by measuring the inhibition of plaque formation.

Rationale: This protocol uses a cell monolayer susceptible to the virus of interest (e.g., Madin-Darby Canine Kidney - MDCK cells for influenza). Viral infection and replication lead to localized cell death, creating clear zones or "plaques" in the monolayer. An effective antiviral will reduce the number and/or size of these plaques. Crystal violet is used as a stain that colors living cells, making the plaques visible.

Materials:

-

Confluent monolayer of MDCK cells in 6-well plates.

-

Influenza A virus stock with a known titer (plaque-forming units/mL).

-

Adamantane derivative stock solution (e.g., in DMSO), serially diluted.

-

Infection Medium: Serum-free MEM with 1 µg/mL TPCK-trypsin.

-

Overlay Medium: 2X MEM mixed 1:1 with 1.2% agarose, containing the test compound.

-

Fixing Solution: 10% formaldehyde in PBS.

-

Staining Solution: 0.1% crystal violet in 20% ethanol.

Step-by-Step Methodology:

-

Cell Preparation: Grow MDCK cells in 6-well plates until they form a confluent monolayer.

-

Virus Dilution: Prepare serial dilutions of the influenza A virus stock in infection medium to achieve approximately 100 plaques per well.

-

Infection: Wash the cell monolayers twice with sterile PBS. Inoculate the cells with 200 µL of the diluted virus and incubate for 1 hour at 37°C, allowing the virus to adsorb.

-

Compound Application: During the incubation, prepare serial dilutions of the adamantane test compound in the overlay medium.

-

Overlay: After the 1-hour adsorption period, remove the virus inoculum and gently add 2 mL of the warm (approx. 40°C) agarose overlay medium containing the desired concentration of the test compound to each well. Also include a "no-drug" virus control and a "no-virus" cell control.

-

Incubation: Allow the overlay to solidify at room temperature, then incubate the plates inverted at 37°C in a CO₂ incubator for 48-72 hours, or until plaques are visible.

-

Fixation and Staining: Carefully remove the agarose overlay. Fix the cells by adding 1 mL of fixing solution to each well for at least 30 minutes. Discard the fixative and stain the cells with 1 mL of crystal violet solution for 15 minutes.

-

Quantification: Gently wash the wells with water and allow them to dry. Count the number of plaques in each well. The percent inhibition is calculated as: [1 - (Plaque count in treated well / Plaque count in control well)] x 100. The EC₅₀ (50% effective concentration) can be determined by plotting the percent inhibition against the log of the compound concentration.

Neuroprotection: Modulating CNS Activity

The serendipitous discovery of amantadine's benefits for Parkinson's disease symptoms opened a new chapter for adamantane derivatives in treating CNS disorders.[15] Their success in this area is largely due to their lipophilicity, which facilitates passage across the blood-brain barrier.[9]

Causality of Action: NMDA Receptor Antagonism

Many neurodegenerative disorders, including Alzheimer's disease, are linked to a phenomenon called "excitotoxicity."[15] This occurs when excessive stimulation of glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) receptor, leads to a pathological influx of calcium ions (Ca²⁺), triggering neuronal damage and death.

Memantine, an adamantane derivative, is a cornerstone treatment for moderate-to-severe Alzheimer's disease.[1] It acts as a non-competitive, moderate-affinity antagonist of the NMDA receptor.[1][6][15] Its mechanism is elegant: under normal physiological conditions, it does not interfere with the transient glutamate signaling required for learning and memory. However, under pathological conditions of chronic, low-level glutamate overstimulation, memantine enters and blocks the NMDA receptor channel, preventing the sustained, damaging influx of Ca²⁺.[1] This targeted action reduces excitotoxicity and provides neuroprotection.

Amantadine's utility in Parkinson's disease is also partly attributed to NMDA receptor antagonism, but it also appears to modulate dopaminergic neurotransmission, providing symptomatic relief.[1][14]

Caption: Memantine blocks the NMDA receptor channel to prevent excitotoxicity.

Metabolic Diseases: Targeting Key Enzymes in Glucose Homeostasis

Adamantane derivatives have emerged as crucial scaffolds for designing inhibitors of enzymes involved in type 2 diabetes.[16]

Causality of Action: DPP-4 and 11β-HSD1 Inhibition

-

Dipeptidyl Peptidase-4 (DPP-4) Inhibition: DPP-4 is an enzyme that rapidly inactivates incretin hormones like GLP-1. These hormones are released after a meal and stimulate insulin secretion. By inhibiting DPP-4, drugs like Vildagliptin and Saxagliptin prolong the action of incretins, leading to improved glycemic control.[5][17] The adamantane moiety in these drugs plays a key role in fitting into the hydrophobic S2 pocket of the DPP-4 enzyme, ensuring potent and selective binding.[3]

-

11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) Inhibition: This enzyme converts inactive cortisone into active cortisol, particularly in metabolic tissues like the liver and adipose tissue. Excess cortisol can promote insulin resistance and obesity. Adamantane-based molecules have been developed as potent and selective inhibitors of 11β-HSD1, representing a promising therapeutic strategy for metabolic syndrome.[17][18][19] The bulky adamantane cage is ideal for occupying the large hydrophobic pocket in the enzyme's active site.[19]

Data Presentation: In Vitro Inhibition of 11β-HSD1

The following table summarizes the inhibitory activity of novel 2-(adamantan-1-ylamino)thiazol-4(5H)-one derivatives against the 11β-HSD1 enzyme.

| Compound ID | % Inhibition of 11β-HSD1 (at 10 µM) |

| 3b | 70.15% |

| 3c | 82.82% |

| 3d | 75.60% |

| 3e | 67.24% |

| 3f | 71.74% |

| 3g | 48.16% |

| 3h | 15.30% |

| Data synthesized from in vitro studies on novel thiazolone derivatives.[19] |

Protocol 2: In Vitro 11β-HSD1 Enzyme Inhibition Assay

Rationale: This protocol measures the activity of a test compound against the 11β-HSD1 enzyme. It uses a scintillation proximity assay (SPA) format. The enzyme converts a radiolabeled substrate (e.g., ³H-cortisone) to a product (³H-cortisol). The product is captured by an antibody-coated SPA bead, which brings it close to a scintillant. This proximity generates a light signal that can be measured. An effective inhibitor will reduce the conversion of the substrate, resulting in a lower signal.

Materials:

-

Human recombinant 11β-HSD1 enzyme.

-

NADPH (cofactor).

-

[³H]-Cortisone (substrate).

-

Anti-cortisol antibody.

-

Protein A-coated SPA beads.

-

Adamantane test compounds in DMSO.

-

Assay Buffer (e.g., Tris-HCl with EDTA).

-

96-well microplates.

-

Microplate scintillation counter.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare solutions of the enzyme, NADPH, and test compounds at desired concentrations in the assay buffer.

-

Compound Plating: Add 2 µL of the adamantane test compound dilutions (or DMSO for control) to the wells of a 96-well plate.

-

Enzyme Addition: Add 20 µL of the 11β-HSD1 enzyme solution to each well and incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

-

Reaction Initiation: Start the enzymatic reaction by adding 20 µL of a substrate mix containing [³H]-cortisone and NADPH.

-

Incubation: Incubate the plate at 37°C for 90 minutes.

-

Reaction Termination & Detection: Stop the reaction by adding 50 µL of a "stop/detection" mix containing the anti-cortisol antibody and the Protein A-coated SPA beads. This mix should also contain a high concentration of non-radiolabeled cortisol to prevent further binding to the enzyme.

-

Signal Reading: Seal the plate and allow it to settle for at least 2 hours. Read the plate on a microplate scintillation counter.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ (50% inhibitory concentration) by fitting the data to a dose-response curve.

Anticancer Applications: A Scaffold for Diverse Mechanisms

The adamantane framework is being explored in oncology for its ability to anchor molecules that act through various anticancer mechanisms.[1] These include inducing apoptosis (programmed cell death), inhibiting key signaling proteins like tyrosine kinases, and serving as a bulky component in hybrid chemotherapeutics to improve efficacy and reduce toxicity.[1][5][20][21] For example, adamantane-conjugated platinum complexes have shown enhanced cytotoxicity compared to traditional platinum drugs.[1]

Protocol 3: MTT Assay for Cytotoxicity Assessment

Rationale: The MTT assay is a colorimetric method used to assess cell viability. Viable, metabolically active cells contain mitochondrial reductase enzymes that can convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells. A cytotoxic compound will reduce the number of viable cells, leading to a decreased purple color intensity.

Materials:

-

Human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast cancer).[1]

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).

-

Adamantane test compounds.

-

MTT solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or acidified isopropanol).

-

96-well cell culture plates.

-

Microplate reader (570 nm wavelength).

Step-by-Step Methodology:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow them to attach.

-

Compound Treatment: Prepare serial dilutions of the adamantane test compounds in the culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include untreated cells as a control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a CO₂ incubator.

-

MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium plus 10 µL of the MTT solution to each well.

-

Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing the formazan crystals to form.

-

Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals. Mix gently by pipetting.

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control cells. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Synthesis Protocol: A Representative Synthesis of Amantadine Hydrochloride

The following protocol outlines a robust, two-step synthesis of amantadine hydrochloride from 1-bromoadamantane, a common starting material. This method avoids some of the harsher reagents of earlier syntheses.[22]

Caption: Two-step synthesis of Amantadine Hydrochloride.

Step 1: Synthesis of N-(1-adamantyl)-formamide

Rationale: This step is a Ritter-type reaction where the carbocation generated from 1-bromoadamantane in the presence of strong acid is trapped by formamide, which acts as the nucleophile.

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add formamide (e.g., 122 mL, 2.7 mol).

-

While stirring, heat the formamide to 75°C and add 1-bromoadamantane (e.g., 66.0 g, 0.3 mol).[22]

-

Carefully add concentrated sulfuric acid (96%, e.g., 90 mL, 1.65 mol) dropwise to the mixture. The addition is exothermic and should be controlled.

-

Heat the reaction mixture to 85°C and maintain this temperature for approximately 5-6 hours, monitoring the reaction's completion by TLC.[22]

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly and carefully pour the reaction mixture into a beaker containing ice-cold water (e.g., 350 mL) with vigorous stirring.

-

A white solid, N-(1-adamantyl)-formamide, will precipitate. Continue stirring in the ice bath for 1 hour.

-

Collect the solid product by vacuum filtration and wash thoroughly with cold water. Dry the product. A yield of ~94% can be expected.[22]

Step 2: Hydrolysis to Amantadine Hydrochloride

Rationale: This is a standard acid-catalyzed hydrolysis of an amide to its corresponding amine and carboxylic acid (in this case, formic acid). The amine is protonated by the excess HCl to form the hydrochloride salt.

Procedure:

-

Place the dried N-(1-adamantyl)-formamide from Step 1 into a round-bottom flask.

-

Add an aqueous solution of hydrochloric acid (e.g., 6N HCl).

-

Heat the mixture to reflux (approximately 100-110°C) and maintain for 1-2 hours.

-

After hydrolysis is complete, cool the solution. Amantadine hydrochloride is soluble in the hot aqueous solution but will crystallize upon cooling.

-

Cool the mixture in an ice bath to maximize crystallization.

-

Collect the white crystalline product by vacuum filtration, wash with a small amount of cold water or ethanol, and dry to yield amantadine hydrochloride. A yield of ~93% for this step can be expected.[22]

References

-

Scott, J. D., et al. (2006). Adamantane 11-beta-HSD-1 inhibitors: Application of an isocyanide multicomponent reaction. Bioorganic & Medicinal Chemistry Letters, 16(23), 5958-62. [Link]

-

Journal of Chemical Health Risks. (2025). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. Journal of Chemical Health Risks. [Link]

-

Drugs.com. (n.d.). List of Adamantane antivirals. Drugs.com. [Link]

-

Smieszek, S. P., et al. (2020). Potential for the Repurposing of Adamantane Antivirals for COVID-19. Pharmaceuticals, 13(10), 313. [Link]

-

Wikipedia. (n.d.). Amantadine. Wikipedia. [Link]

-

Wikipedia. (n.d.). NMDA receptor. Wikipedia. [Link]

-

Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604. [Link]

-

Spilovska, K., et al. (2016). Adamantane - A Lead Structure for Drugs in Clinical Practice. Current Drug Targets, 17(12), 1396-1418. [Link]

-

Stimac, A., et al. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. Molecules, 22(2), 297. [Link]

-

Boyd, R., et al. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery. Australian Journal of Chemistry, 77(8). [Link]

-

Oliveira, C. S. A., et al. (2023). Novel Adamantane-Linked Isothiourea Derivatives as Potential Chemotherapeutic Agents: Synthesis, Structural Insights, and Antimicrobial/Anti-Proliferative Profiles. ACS Omega, 8(14), 13049–13063. [Link]

-

Lamoureux, G., & Artavia, G. (2010). Use of the Adamantane Structure in Medicinal Chemistry. Current Medicinal Chemistry, 17(26), 2967-2978. [Link]

-

Dr.Oracle. (2025). What is the classification, indication, and mechanism of action of Amantadine?. Dr.Oracle. [Link]

-

Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. ACS Publications. [Link]

- Google Patents. (n.d.). Anti-cancer activity of adamantane derivatives.

-

Al-Salahi, R., et al. (2017). A novel adamantane thiadiazole derivative induces mitochondria-mediated apoptosis in lung carcinoma cell line. Biomedicine & Pharmacotherapy, 85, 454-463. [Link]

-

Gomha, S. M., et al. (2019). Adamantane-Isothiourea Hybrid Derivatives: Synthesis, Characterization, In Vitro Antimicrobial, and In Vivo Hypoglycemic Activities. Molecules, 24(21), 3843. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Adamantane Derivatives in Modern Drug Discovery. Pharmaffiliates. [Link]

-

Lamoureux, G., & Artavia, G. (2010). Use of the Adamantane Structure in Medicinal Chemistry. Bentham Science. [Link]

-

Plant, T. D., et al. (1989). Adamantane derivatives: a new class of insulin secretagogues. British Journal of Pharmacology, 97(3), 911–921. [Link]

-

ResearchGate. (n.d.). Structure of adamantane derivatives as diabetic treatment. ResearchGate. [Link]

-

Wróbel, M., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Applied Sciences, 14(9), 3700. [Link]

-

Siwek, A., et al. (2021). Novel 2-(Adamantan-1-ylamino)Thiazol-4(5H)-One Derivatives and Their Inhibitory Activity towards 11β-HSD1—Synthesis, Molecular Docking and In Vitro Studies. Molecules, 26(16), 4843. [Link]

-

Al-Kuraishy, H. M., et al. (2023). Adamantanes for the treatment of neurodegenerative diseases in the presence of SARS-CoV-2. Frontiers in Pharmacology, 14, 1111933. [Link]

-

Stasiak, A., et al. (2022). The novel adamantane derivatives as potential mediators of inflammation and neural plasticity in diabetes mice with cognitive impairment. Scientific Reports, 12(1), 6757. [Link]

-

Chochkova, M., et al. (2023). Adamantane-containing drug delivery systems. Pharmacia, 70(4), 981-989. [Link]

-

Wesemann, W., & Sturm, G. (1985). [Pharmacodynamics and pharmacokinetics of memantine]. Arzneimittel-Forschung, 35(8), 1269-1274. [Link]

-

Stimac, A., et al. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. Molecules, 22(2), 297. [Link]

-

ResearchGate. (2023). (PDF) Adamantane-containing drug delivery systems. ResearchGate. [Link]

-

Patsnap. (n.d.). Method of synthesizing amantadine hydrochloride. Eureka. [Link]

-

Aoki, F. Y., & Sitar, D. S. (1988). Clinical pharmacokinetics of amantadine hydrochloride. Clinical Pharmacokinetics, 14(1), 35-51. [Link]

-

Plotnikova, E., et al. (2025). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. International Journal of Molecular Sciences, 26(20), 15487. [Link]

-

OUCI. (n.d.). Adamantane in Drug Delivery Systems and Surface Recognition. OUCI. [Link]

-

Vassilev, N. G., et al. (2015). Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies. Molecules, 20(4), 6956-6971. [Link]

-

ResearchGate. (2025). An Improved Synthesis of Memantine Hydrochloride: Anti-Alzheimer's Drug. ResearchGate. [Link]

-

Nguyen, T. H., et al. (2022). Simple and Economical Process for Producing Amantadine Hydrochloride. ACS Omega, 7(6), 5393–5399. [Link]

-

Vu, B. D., et al. (2022). Synthesis of memantine hydrochloride by direct aminoation of 1-bromo-3,5-dimethyladamantane. Journal of Military Pharmaco-Medicine, (9), 140-145. [Link]

-

ResearchGate. (n.d.). Amine derivatives of adamantane with antiviral activity. ResearchGate. [Link]

-

Stimac, A., et al. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. Molecules, 22(2), 297. [Link]

-

Kumar, A., et al. (2023). Identification of 11β-HSD1 inhibitors through enhanced sampling methods. RSC Advances, 13(28), 19163-19175. [Link]

-

Szeto, M., et al. (2014). 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors Still Improve Metabolic Phenotype in Male 11β-HSD1 Knockout Mice Suggesting Off-Target Mechanisms. Endocrinology, 155(6), 2106–2117. [Link]

-

Wang, Z., et al. (2017). Synthesis of selective 11β-HSD1 inhibitors based on dammarane scaffold. European Journal of Medicinal Chemistry, 136, 332-343. [Link]

Sources

- 1. jchr.org [jchr.org]

- 2. Adamantane - A Lead Structure for Drugs in Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Adamantane in Drug Delivery Systems and Surface Recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benthamdirect.com [benthamdirect.com]

- 9. connectsci.au [connectsci.au]

- 10. drugs.com [drugs.com]

- 11. Amantadine - Wikipedia [en.wikipedia.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Potential for the Repurposing of Adamantane Antivirals for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. droracle.ai [droracle.ai]

- 15. NMDA receptor - Wikipedia [en.wikipedia.org]

- 16. Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties [mdpi.com]

- 17. Adamantane-Isothiourea Hybrid Derivatives: Synthesis, Characterization, In Vitro Antimicrobial, and In Vivo Hypoglycemic Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Adamantane 11-beta-HSD-1 inhibitors: Application of an isocyanide multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Novel 2-(Adamantan-1-ylamino)Thiazol-4(5H)-One Derivatives and Their Inhibitory Activity towards 11β-HSD1—Synthesis, Molecular Docking and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. A novel adamantane thiadiazole derivative induces mitochondria-mediated apoptosis in lung carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Simple and Economical Process for Producing Amantadine Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 3-Tetrazol-2-yl-adamantane-1-carboxylic acid as an Enzyme Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Molecule of Bipartite Potential in Enzyme Inhibition

The field of enzyme inhibition is central to modern drug discovery. The ability to selectively modulate enzyme activity underpins therapeutic strategies for a vast array of diseases. In this context, 3-Tetrazol-2-yl-adamantane-1-carboxylic acid emerges as a compound of significant interest. Its unique chemical architecture, combining a bulky, lipophilic adamantane cage with the bioisosteric and chelating properties of a tetrazole ring and a carboxylic acid, presents a compelling rationale for its investigation as a potent and selective enzyme inhibitor.